Enzymes: Similar thiazole and benzamide derivatives exhibit inhibitory activity against enzymes like p38 MAP kinase [], glycine transporter 1 [, ], and bacterial phosphopantetheinyl transferase [].
Receptors: Compounds containing a thiazole moiety show interactions with the corticotropin-releasing factor receptor 1 [], while benzamide derivatives have been investigated for their affinity towards dopamine D3 receptors [].
Applications
Medicinal chemistry: As a heterocyclic amide with potential biological activity, it could be investigated as a lead compound for developing new drugs targeting various diseases. Examples include:
Anticancer agents: Several thiazole and benzamide derivatives possess potent anticancer activities [, , ].
Antimicrobial agents: The presence of both thiazole and benzamide moieties, known for their antimicrobial potential, makes it a promising candidate for developing new antibiotics or antifungals [, , , ].
Neurological disorders: Given the reported interaction of similar compounds with dopamine D3 receptors [], it could be further explored for potential applications in treating neuropsychiatric disorders.
Compound Description: GR-55562 is a compound studied for its activity at serotonin receptors, specifically the 5-HT1B subtype. Research has focused on its potential as a neutral antagonist at this receptor. []
Relevance: While GR-55562 shares the 4-(pyridin-4-yl)phenyl moiety with 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, it lacks the thiazole ring. Its relevance lies in highlighting the exploration of pyridinylphenyl groups in medicinal chemistry for various targets, including serotonin and potentially thiazole-containing structures. []
Compound Description: This compound is an O-methylated analog of GR-55562, created to investigate how changes in the alkylamino side chain impact binding affinity and intrinsic activity at the 5-HT1B receptor. Like its parent compound, it acts as a potent neutral antagonist. []
Relevance: Similar to GR-55562, this analog emphasizes the significance of the 4-(pyridin-4-yl)phenyl group and the exploration of its structural modifications for activity at the 5-HT1B receptor. The lack of a thiazole ring in its structure distinguishes it from 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide but underscores the shared interest in the pyridinylphenyl moiety for drug development. []
(1Z)-3-(N,N-dimethylamino)prop-1-enyl derivative of GR-55562
Compound Description: This analog of GR-55562 incorporates a (1Z)-3-(N,N-dimethylamino)prop-1-enyl group into the structure. It maintains the potent neutral antagonist profile of the parent compound at the h5-HT1B receptor. []
Relevance: The relevance of this analog to 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide lies in its shared use of the 4-(pyridin-4-yl)phenyl pharmacophore. Although it lacks the thiazole ring, it underscores the importance of this structural motif in mediating interactions with biological targets and further emphasizes the exploration of modifications around this core for optimizing activity, potentially against targets like the thiazole-containing compound of interest. []
3-(N,N-dimethylamino)-prop-1-ynyl analog of GR-55562
Compound Description: This GR-55562 analog diverges in its functional activity at the h5-HT1B receptor, exhibiting non-negligible agonist activity, unlike the neutral antagonist behavior of GR-55562. This difference arises from the incorporation of the 3-(N,N-dimethylamino)-prop-1-ynyl group. []
Relevance: Although this analog, like others in the GR-55562 series, lacks the thiazole ring present in 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, it shares the 4-(pyridin-4-yl)phenyl moiety. Its significance lies in highlighting the impact of seemingly minor structural changes on the activity profile of compounds targeting receptors. It underscores the importance of carefully considering structural modifications, even around a shared core, to achieve desired pharmacological outcomes. []
(1E)-3-(N,N-dimethylamino)prop-1-enyl analog of GR-55562
Compound Description: Similar to the 3-(N,N-dimethylamino)-prop-1-ynyl analog, this GR-55562 derivative acts as a partial agonist at the h5-HT1B receptor, contrasting with the neutral antagonist activity of GR-55562. This altered activity profile stems from the presence of the (1E)-3-(N,N-dimethylamino)prop-1-enyl group. []
Relevance: While this analog does not contain the thiazole ring of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, its shared 4-(pyridin-4-yl)phenyl structure highlights the importance of this group in medicinal chemistry. The study of these analogs emphasizes how subtle modifications, even around a common core, can drastically change the activity of compounds at specific receptors, providing valuable insights for designing and optimizing molecules like the thiazole-containing compound of interest. []
Compound Description: This compound is a recognized potent fungicidal agent. []
Relevance: This compound is structurally very similar to 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. Both compounds share a common scaffold featuring a benzamide group linked to a thiazole ring, which is further substituted with a pyridin-4-yl group at the 4-position. The primary structural difference lies in the halogen substitution on the benzamide ring, with this compound having a fluorine atom at the para position while 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has a chlorine atom at the meta position. This close structural similarity suggests that both compounds might exhibit similar biological activities. The identification of this compound as a potent fungicidal agent provides valuable insight into the potential biological applications of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide and its analogues. []
Compound Description: TAK-715 acts as a p38 mitogen-activated protein (MAP) kinase inhibitor. It shows potential as an anti-rheumatoid arthritis (RA) agent by inhibiting the production of the proinflammatory cytokine TNF-alpha. []
Relevance: Although TAK-715 and 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide have structural differences, they share a common theme: a benzamide group connected to a substituted thiazole ring. The presence of a pyridyl ring in both structures, although positioned differently, further highlights their structural similarity. Despite the differences, the shared scaffold and presence of similar pharmacophoric elements suggest that understanding the structure-activity relationship of TAK-715 could provide insights into the activity of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. []
Compound Description: SSR504734 serves as a starting point for developing novel glycine transporter 1 (GlyT1) inhibitors. Researchers aimed to enhance its inhibitory activity through structural modifications. []
Relevance: While structurally different from 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, SSR504734 is relevant because it highlights the use of substituted benzamides in medicinal chemistry for targeting specific proteins. Both compounds share the benzamide core, although the substituents and their spatial arrangements differ. The research on SSR504734 emphasizes the exploration of diverse chemical modifications around a central scaffold to enhance potency and target specificity, offering valuable insights for developing and understanding the structure-activity relationships of similar compounds, including 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. []
Compound Description: TP0439150 is a potent GlyT1 inhibitor, demonstrating good plasma exposure and brain penetration in rats. []
Relevance: Although structurally different from 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, TP0439150's significance lies in its shared use of a substituted benzamide core as a central scaffold. While the substituents and their arrangement differ significantly, the common benzamide moiety suggests potential for shared chemical properties and highlights the versatility of this core structure in medicinal chemistry. The successful development of TP0439150 as a potent GlyT1 inhibitor underscores the potential of exploring diverse structural modifications around a central pharmacophore to achieve desired biological activity, offering valuable insights for developing and understanding the structure-activity relationships of similar compounds, including 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. []
Compound Description: This compound is another potent and orally available GlyT1 inhibitor, serving as a structurally diverse backup for TP0439150. It exhibits favorable pharmacokinetic properties and increases cerebrospinal fluid glycine levels in rats. []
Relevance: While structurally distinct from 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, this GlyT1 inhibitor highlights the broad exploration of chemical structures for targeting this protein. Although it lacks the thiazole and specific substituents of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, its successful development as a potent GlyT1 inhibitor with desirable pharmacokinetic properties emphasizes the potential of diverse scaffolds in drug discovery. []
Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under investigation for treating various cancers. It exhibits good oral bioavailability and is metabolically stable in several species. []
Relevance: While structurally different from 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, GDC-0449 shares the presence of a chlorine-substituted benzamide moiety and a pyridyl group, although their attachment points and surrounding structures differ. GDC-0449's success as a clinical candidate highlights the potential of similar structures as starting points for drug development, emphasizing the importance of exploring diverse substituents and their effects on activity and pharmacokinetic properties. Understanding the structure-activity relationship of GDC-0449 could provide valuable insights into optimizing compounds like 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide for specific applications. []
Compound Description: CJB 090 acts as a partial agonist at the dopamine D3 receptor. In preclinical models, it showed the ability to attenuate both the discriminative and reinforcing effects of cocaine without producing cocaine-like effects itself. []
Relevance: While structurally different from 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, CJB 090's relevance lies in its shared use of a substituted benzamide core and a pyridyl ring, although the overall structures and substitution patterns differ. This structural similarity, although limited, highlights the importance of exploring modifications around shared pharmacophores to fine-tune biological activity and achieve desired pharmacological profiles. Understanding the structure-activity relationships of compounds like CJB 090 can offer valuable insights into optimizing the activity and selectivity of other benzamide derivatives, including 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. []
Compound Description: MTIP acts as a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound demonstrates high oral bioavailability and brain penetration, showing efficacy in reducing alcohol self-administration and blocking stress-induced alcohol seeking in preclinical models of alcoholism. []
Relevance: Although MTIP and 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide differ in their overall structures, they share a crucial commonality: a thiazole ring substituted with a chlorine atom. The presence of this shared structural element, though embedded within different scaffolds, suggests a possible shared route of metabolism or interaction with specific enzymes. While the biological targets and overall activity profiles of MTIP and 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide are distinct, understanding the structure-activity relationships of MTIP, particularly regarding its interactions with metabolic enzymes and potential off-target effects related to the chlorinated thiazole moiety, could provide valuable insights into the development of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. []
Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases), demonstrating antibacterial activity against methicillin-resistant Staphylococcus aureus. It effectively attenuates the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis. []
Relevance: Despite lacking a thiazole ring, ML267 shares some structural similarities with 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. Both compounds contain a chlorine-substituted aromatic ring and a pyridyl group. While the connections and overall frameworks differ, the presence of these shared pharmacophoric elements suggests that exploring their contributions to ML267's activity could provide insights into the structure-activity relationship of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.